molecular formula C24H25N5O4 B2666277 3-benzyl-9-(2,5-dimethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 887695-46-7

3-benzyl-9-(2,5-dimethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2666277
CAS No.: 887695-46-7
M. Wt: 447.495
InChI Key: JVSSXOGMOYWEPQ-UHFFFAOYSA-N
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Description

3-benzyl-9-(2,5-dimethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a pyrimido[1,2-g]purine core substituted with benzyl, dimethoxyphenyl, and methyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-9-(2,5-dimethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimido[1,2-g]purine core, followed by the introduction of the benzyl, dimethoxyphenyl, and methyl substituents. The key steps include:

    Formation of the pyrimido[1,2-g]purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyl group: This step often involves the use of benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the dimethoxyphenyl group: This can be accomplished through a Friedel-Crafts alkylation reaction using 2,5-dimethoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-9-(2,5-dimethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of azide or cyanide derivatives.

Scientific Research Applications

3-benzyl-9-(2,5-dimethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of novel materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-benzyl-9-(2,5-dimethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of enzymes, inhibiting their activity, or modulating receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    9-benzyl-1-methyl-1H-pyrimido[1,2-g]purine-2,4-dione: Lacks the dimethoxyphenyl group, which may result in different biological activities.

    3-benzyl-9-(2,5-dimethoxyphenyl)-1H-pyrimido[1,2-g]purine-2,4-dione: Lacks the methyl group, which may affect its chemical reactivity and biological properties.

Uniqueness

3-benzyl-9-(2,5-dimethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the benzyl, dimethoxyphenyl, and methyl groups may enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

3-benzyl-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-26-21-20(22(30)29(24(26)31)15-16-8-5-4-6-9-16)28-13-7-12-27(23(28)25-21)18-14-17(32-2)10-11-19(18)33-3/h4-6,8-11,14H,7,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSSXOGMOYWEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCCN(C4=N2)C5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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